molecular formula C17H27N3O B7512923 N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide

N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide

Cat. No. B7512923
M. Wt: 289.4 g/mol
InChI Key: RGSGBIMRBVXHBH-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide (Boc-Pip-ET) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperazine derivative that has shown promising results in various scientific studies, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide is not fully understood, but it is believed to work by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell growth and proliferation, and modulation of certain enzymes involved in cancer cell metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide, including:
1. Further studies on its mechanism of action and potential therapeutic applications in cancer treatment.
2. Exploration of its potential use in other disease areas, such as neurological disorders and infectious diseases.
3. Development of novel derivatives with improved efficacy and reduced toxicity.
4. Investigation of its potential use as a tool compound for studying cancer cell biology and metabolism.
In conclusion, N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide is a promising compound that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide involves a multi-step process that begins with the reaction of tert-butylamine with 2-chloroacetamide to form N-(tert-butyl)-2-chloroacetamide. The resulting compound is then reacted with 4-ethylpiperazine to form N-(tert-butyl)-4-ethylpiperazine-1-carboxamide, which is then deprotected using Boc2O to yield N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide.

Scientific Research Applications

N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have cytotoxic effects on various cancer cell lines and has been identified as a potential lead compound for the development of novel anticancer agents.

properties

IUPAC Name

N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-5-19-10-12-20(13-11-19)16(21)18-15-9-7-6-8-14(15)17(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSGBIMRBVXHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)-4-ethylpiperazine-1-carboxamide

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